

purification methods to remove free copper from chlorophyllin sodium copper salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorophyllin sodium copper salt*

Cat. No.: *B8133567*

[Get Quote](#)

Technical Support Center: Purification of Chlorophyllin Sodium Copper Salt

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the removal of free copper from **chlorophyllin sodium copper salt**.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of sodium copper chlorophyllin to remove unbound copper ions.

Issue	Possible Cause(s)	Recommended Solution(s)
High levels of free copper in the final product.	Incomplete reaction during the copper insertion step.	Ensure stoichiometric amounts of copper salt are used. Avoid large excesses.
Inefficient purification method.	Optimize the chosen purification method (e.g., adjust pH, increase washing steps, use a more appropriate ion-exchange resin).	
Inaccurate measurement of free copper.	Calibrate analytical instruments (e.g., Atomic Absorption Spectrometer) and use appropriate standards.	
Low yield of purified sodium copper chlorophyllin.	Precipitation of the chlorophyllin salt during purification.	Maintain the pH of the solution within the optimal range for chlorophyllin solubility (typically pH 9-11). [1] [2]
Adsorption of the product onto the purification matrix (e.g., ion-exchange resin).	Select a resin with appropriate pore size and functional groups to minimize irreversible binding.	
Degradation of the chlorophyllin molecule.	Avoid exposure to strong acids, high temperatures, and intense light during the purification process. [3]	
Discoloration or change in the spectral properties of the product.	Removal of the chelated copper from the chlorophyllin molecule.	Use purification methods that selectively remove free copper ions without disrupting the copper-chlorophyllin complex. Avoid harsh acidic conditions.
Oxidation or degradation of the porphyrin ring.	Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if	

possible. Store the purified product in a cool, dark, and dry place.[\[3\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the acceptable limit for free copper in sodium copper chlorophyllin?

A1: According to the U.S. Code of Federal Regulations (CFR), the specification for free copper in sodium copper chlorophyllin is not more than 200 parts per million (ppm).[\[4\]](#)

Q2: Why is it important to remove free copper from sodium copper chlorophyllin?

A2: High levels of free (ionizable) copper can be toxic.[\[5\]](#) For applications in food, pharmaceuticals, and cosmetics, it is crucial to control the amount of free copper to ensure the safety and regulatory compliance of the final product.

Q3: What are the primary methods for removing free copper from a solution of sodium copper chlorophyllin?

A3: The main laboratory-scale methods include:

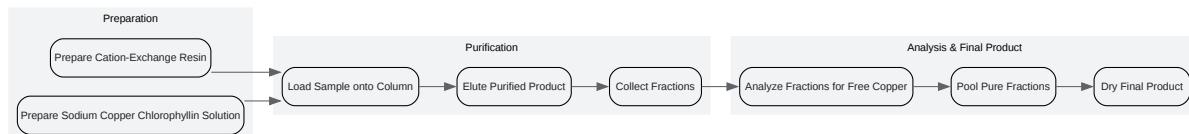
- Ion-Exchange Chromatography: Utilizes cation-exchange resins to capture free copper ions from the solution.
- Chelation with EDTA followed by Dialysis/Ultrafiltration: EDTA strongly binds to free copper, and the resulting complex can be removed by size-exclusion methods like dialysis or ultrafiltration.
- Solvent Extraction: Employs an organic solvent containing a copper-selective chelating agent to extract free copper from the aqueous chlorophyllin solution.
- Recrystallization and Washing: Involves precipitating the sodium copper chlorophyllin salt and washing it with a suitable solvent to remove impurities, including free copper.

Q4: How can I analytically determine the concentration of free copper in my sample?

A4: A standard method involves dissolving the sample in water, adjusting the pH to around 3.0-4.0 with hydrochloric acid, and then analyzing the aqueous phase for copper content using Atomic Absorption Spectrometry (AAS).[\[6\]](#)[\[7\]](#)[\[8\]](#)

Quantitative Data on Purification Methods

The efficiency of each purification method can vary depending on the initial concentration of free copper and the specific experimental conditions. The following table provides an overview of the expected performance of different methods.


Purification Method	Principle	Typical Efficiency	Key Considerations
Ion-Exchange Chromatography	Free Cu ²⁺ ions bind to a cation-exchange resin.	> 95% removal of free copper.	Requires selection of an appropriate resin and optimization of pH and flow rate.
Chelation-Dialysis	EDTA chelates free Cu ²⁺ , and the Cu-EDTA complex is removed by dialysis.	> 90% removal of free copper.	The molecular weight cutoff of the dialysis membrane must be chosen to retain the chlorophyllin while allowing the Cu-EDTA complex to pass through.
Solvent Extraction	A copper-chelating agent in an organic solvent selectively extracts free Cu ²⁺ .	Variable, highly dependent on the chosen solvent and chelating agent.	Can be very effective but may require multiple extraction steps and subsequent removal of the organic solvent.
Recrystallization/Washing	Free copper is removed in the supernatant/wash solution.	Moderately effective, may require multiple cycles.	Simple and cost-effective, but may lead to lower product yield.

Experimental Protocols

Purification by Ion-Exchange Chromatography

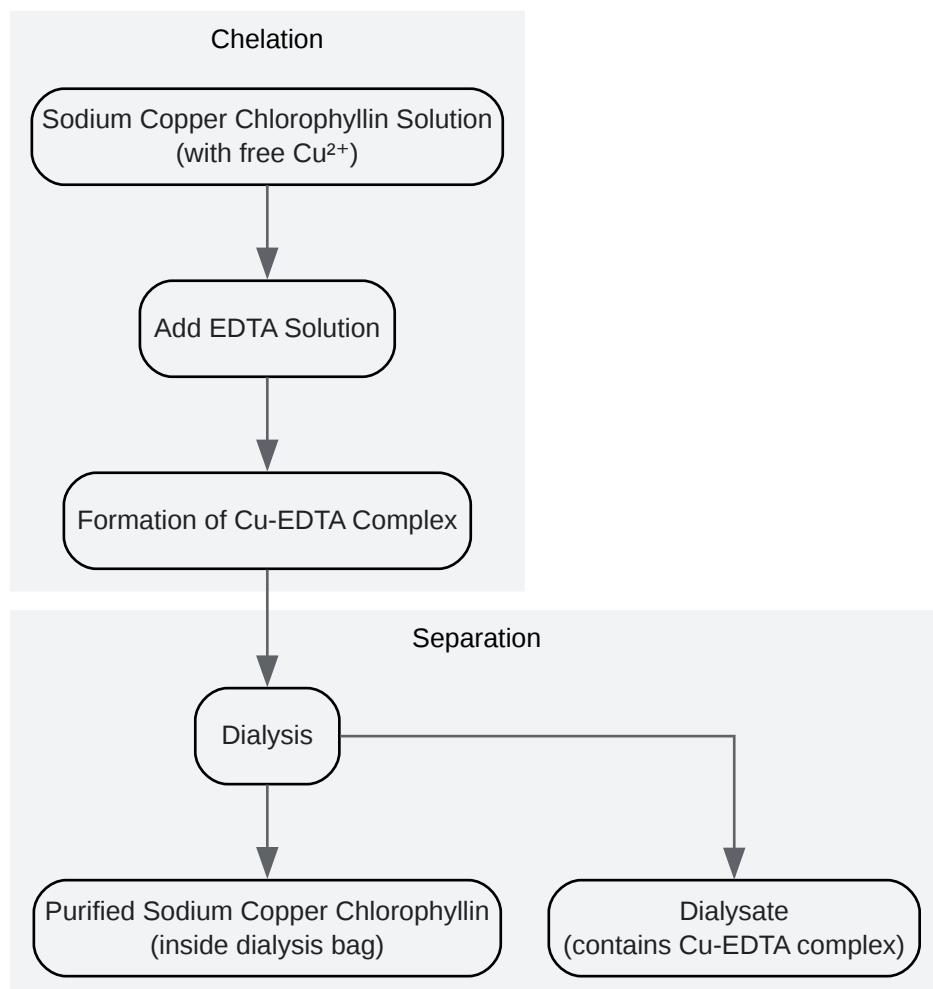
This protocol describes the removal of free copper ions from an aqueous solution of sodium copper chlorophyllin using a cation-exchange resin.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for free copper removal using ion-exchange chromatography.

Methodology:


- Preparation of the Cation-Exchange Resin:
 - Swell a strong acid cation-exchange resin (e.g., Dowex-50W-X8) in deionized water.
 - Pack the resin into a chromatography column.
 - Wash the column with 2-3 column volumes of 1 M HCl to ensure the resin is in the H⁺ form.
 - Wash the column with deionized water until the eluate is neutral (pH ~7).
- Sample Preparation and Loading:

- Dissolve the sodium copper chlorophyllin sample in deionized water to a known concentration.
- Adjust the pH of the sample solution to approximately 7.0.
- Carefully load the sample solution onto the top of the prepared ion-exchange column.
- Elution and Fraction Collection:
 - Elute the column with deionized water. The sodium copper chlorophyllin, being anionic, will pass through the column, while the free Cu²⁺ ions will bind to the resin.
 - Collect the green eluate in fractions.
- Analysis and Product Recovery:
 - Analyze the collected fractions for the presence of free copper using a suitable analytical method (e.g., AAS).
 - Pool the fractions that are free of unbound copper.
 - The purified sodium copper chlorophyllin solution can then be concentrated or lyophilized to obtain the solid product.
- Resin Regeneration:
 - The resin can be regenerated by washing with a strong acid (e.g., 1-2 M HCl) to remove the bound copper ions, followed by washing with deionized water until the eluate is neutral.

Purification by Chelation with EDTA and Dialysis

This method is suitable for removing free copper ions by forming a stable, water-soluble complex with EDTA, which is then separated by dialysis.

Logical Relationship Diagram:

[Click to download full resolution via product page](#)

Caption: Logical flow of free copper removal by EDTA chelation and dialysis.

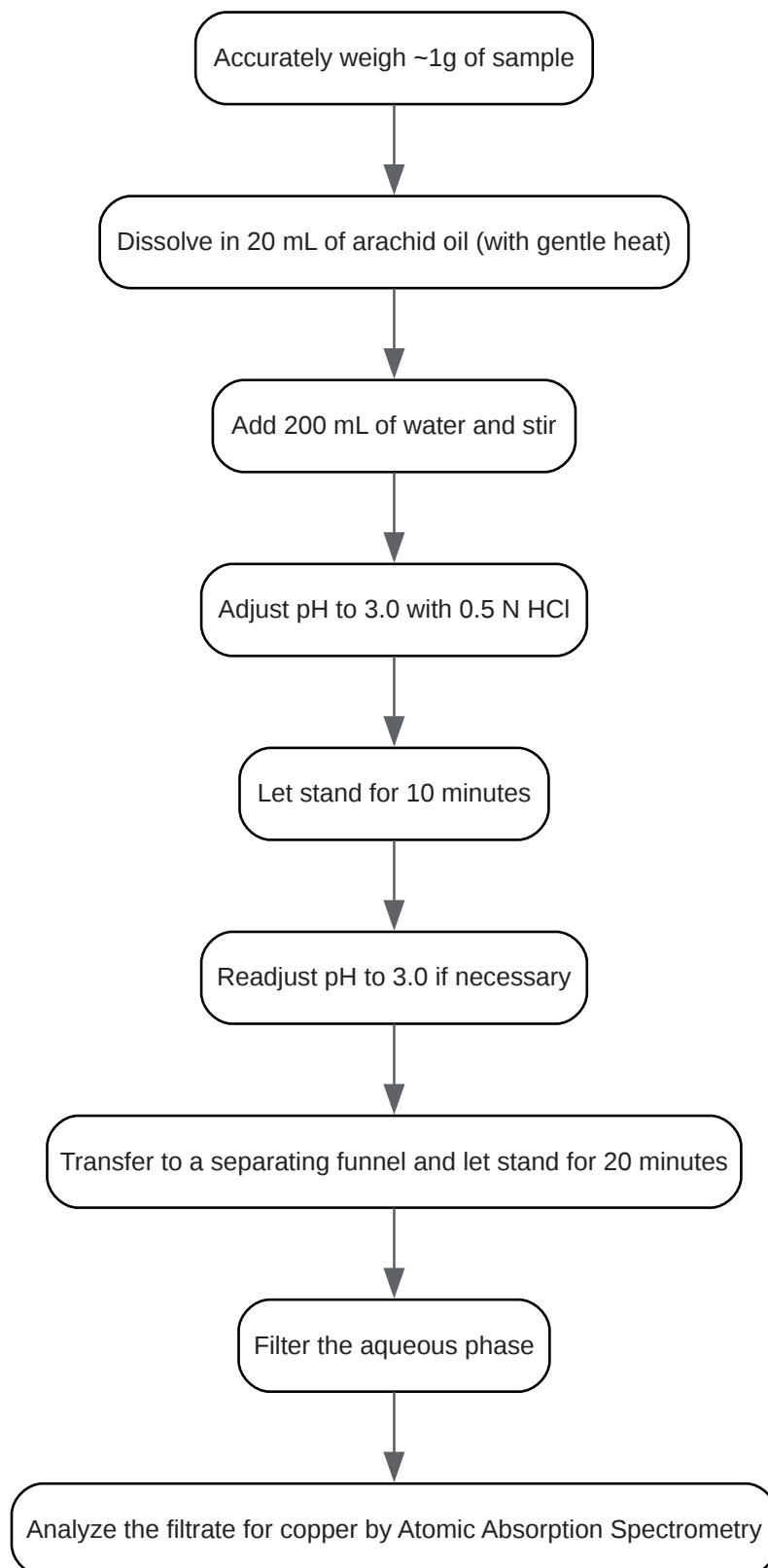
Methodology:

- Sample Preparation:
 - Dissolve the sodium copper chlorophyllin containing free copper in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
- Chelation:
 - Prepare a stock solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.

- Add the EDTA solution to the chlorophyllin solution in a slight molar excess relative to the estimated amount of free copper.
- Stir the solution at room temperature for 1-2 hours to ensure complete chelation of the free copper ions.

• Dialysis:

- Transfer the solution to a dialysis tubing with a molecular weight cutoff (MWCO) that will retain the sodium copper chlorophyllin (typically >1000 Da) but allow the smaller Cu-EDTA complex to pass through.
- Place the sealed dialysis bag in a large volume of deionized water or buffer.
- Stir the external dialysis buffer continuously.
- Replace the external buffer every few hours for at least 24-48 hours to ensure complete removal of the Cu-EDTA complex.


• Product Recovery:

- Recover the purified sodium copper chlorophyllin solution from the dialysis bag.
- The solution can be used directly or lyophilized to obtain the solid product.
- Analyze the final product for residual free copper.

Analytical Protocol for Free Copper Determination

This protocol is based on the standard method for determining free ionizable copper.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eCFR :: 21 CFR 73.125 -- Sodium copper chlorophyllin. [ecfr.gov]
- 5. draxe.com [draxe.com]
- 6. fao.org [fao.org]
- 7. fao.org [fao.org]
- 8. apps.fas.usda.gov [apps.fas.usda.gov]
- To cite this document: BenchChem. [purification methods to remove free copper from chlorophyllin sodium copper salt]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8133567#purification-methods-to-remove-free-copper-from-chlorophyllin-sodium-copper-salt>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com